2-{[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide
Description
The compound 2-{[3-CYANO-4,6-BIS(4-METHOXYPHENYL)-2-PYRIDYL]SULFANYL}-N~1~-(1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic molecule featuring a pyridine ring substituted with cyano and methoxy groups, a thiazole ring, and an acetamide group
Properties
Molecular Formula |
C25H20N4O3S2 |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
2-[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C25H20N4O3S2/c1-31-18-7-3-16(4-8-18)20-13-22(17-5-9-19(32-2)10-6-17)28-24(21(20)14-26)34-15-23(30)29-25-27-11-12-33-25/h3-13H,15H2,1-2H3,(H,27,29,30) |
InChI Key |
OPRILZFBZCDBIF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=NC=CS3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-CYANO-4,6-BIS(4-METHOXYPHENYL)-2-PYRIDYL]SULFANYL}-N~1~-(1,3-THIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving appropriate precursors such as 4-methoxybenzaldehyde and malononitrile, followed by cyclization.
Introduction of the Thiazole Ring: The thiazole ring is introduced via a reaction between a thioamide and an α-haloketone.
Coupling of Pyridine and Thiazole Rings: The pyridine and thiazole rings are coupled using a sulfanyl linkage, often facilitated by a thiol reagent under basic conditions.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially at positions ortho or para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents such as bromine or chlorinating agents like sulfuryl chloride can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of similar heterocyclic systems.
Biology
Biologically, the compound exhibits significant antimicrobial activity, making it a candidate for developing new antibiotics. Its structure allows it to interact with bacterial enzymes, inhibiting their function.
Medicine
In medicine, the compound shows promise as an anticancer agent. Its ability to induce apoptosis in cancer cells through interaction with specific molecular targets is under investigation.
Industry
Industrially, the compound can be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[3-CYANO-4,6-BIS(4-METHOXYPHENYL)-2-PYRIDYL]SULFANYL}-N~1~-(1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with cellular proteins and enzymes. The cyano group can form hydrogen bonds with active sites of enzymes, while the methoxy groups enhance its binding affinity through hydrophobic interactions. The thiazole ring can participate in π-π stacking interactions, stabilizing the compound within the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4,5-BIS(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(2,4,6-TRIMETHOXYPHENYL)ACETAMIDE
- 2-{[3-CYANO-4,6-BIS(4-METHOXYPHENYL)-2-PYRIDYL]SULFANYL}-N~1~-(1,3-THIAZOL-2-YL)ACETAMIDE
Uniqueness
The uniqueness of 2-{[3-CYANO-4,6-BIS(4-METHOXYPHENYL)-2-PYRIDYL]SULFANYL}-N~1~-(1,3-THIAZOL-2-YL)ACETAMIDE lies in its combination of a pyridine ring with a thiazole ring, linked through a sulfanyl group. This structure provides a unique set of chemical properties and biological activities not commonly found in other compounds.
2-{[3-CYANO-4,6-BIS(4-METHOXYPHENYL)-2-PYRIDYL]SULFANYL}-N~1~-(1,3-THIAZOL-2-YL)ACETAMIDE in various fields of research and industry
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
